4-hexylphenyl diphenyl phosphate
CAS No.: 69682-29-7
Cat. No.: VC13555716
Molecular Formula: C24H27O4P
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69682-29-7 |
|---|---|
| Molecular Formula | C24H27O4P |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | (4-hexylphenyl) diphenyl phosphate |
| Standard InChI | InChI=1S/C24H27O4P/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-29(25,26-22-13-8-5-9-14-22)27-23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3 |
| Standard InChI Key | SHEFBWFSFKJWBK-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
| Canonical SMILES | CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
4-Hexylphenyl diphenyl phosphate belongs to the organophosphate ester family, characterized by a central phosphorus atom bonded to oxygen and organic groups. Its structure comprises two phenyl rings and a hexyl-substituted phenyl group attached via phosphate linkages (Figure 1). The hexyl chain enhances lipophilicity, influencing its solubility and environmental partitioning.
Molecular Characteristics
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Molecular weight: 410.44 g/mol
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Solubility: Low water solubility (<1 mg/L at 25°C), high solubility in organic solvents (e.g., dichloromethane, toluene)
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Thermal stability: Decomposes above 300°C, releasing phosphorus-containing radicals that inhibit combustion .
The compound’s aromaticity and alkyl chain length balance polarity and hydrophobicity, enabling compatibility with polymeric matrices.
Synthesis and Industrial Production
Synthetic Routes
While direct literature on 4-hexylphenyl diphenyl phosphate synthesis is limited, analogous methods for diaryl phosphates provide insight. A general approach involves nucleophilic substitution between hexylphenol and diphenyl chlorophosphate in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts :
Reaction conditions typically involve anhydrous solvents (e.g., DMF) at elevated temperatures (150–230°C) to drive esterification . Post-synthesis purification via distillation or chromatography yields high-purity product.
Table 1: Hypothesized Synthesis Conditions Based on Analogous Methods
| Parameter | Condition |
|---|---|
| Reactants | Hexylphenol, diphenyl chlorophosphate |
| Catalyst/Base | Triethylamine |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 230°C |
| Reaction Time | 24 hours |
| Yield | ~70% (estimated) |
Industrial Scaling
Large-scale production employs continuous-flow reactors to optimize heat transfer and minimize byproducts. Automated systems control reactant stoichiometry and temperature, ensuring batch consistency. Environmental regulations increasingly mandate closed-loop systems to capture volatile organics and HCl emissions.
Biological and Toxicological Effects
Table 2: Comparative Toxicological Profiles of Organophosphate Flame Retardants
*Extrapolated from analogous compounds.
Metabolic Pathways
Hydrolysis and oxidation dominate biodegradation:
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Hydrolysis: Yields hexylphenol and diphenyl phosphate, both persistent in aquatic systems.
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Oxidation: Forms hydroxylated metabolites, potentially increasing toxicity.
Environmental Impact and Regulatory Status
Environmental Persistence
The compound’s low water solubility and high log (~5.2) favor adsorption to sediments and bioaccumulation in aquatic organisms. Chronic exposure in zebrafish models linked EHDPP to oxidative phosphorylation inhibition and growth retardation , underscoring ecological risks.
Regulatory Considerations
No specific regulations target 4-hexylphenyl diphenyl phosphate, but it falls under broader organophosphate restrictions (e.g., EU REACH). Substitution with non-phosphorus alternatives (e.g., mineral-based retardants) is gaining traction, though efficacy and cost remain barriers.
Future Research Directions
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Toxicokinetics: Elucidate absorption, distribution, and metabolite toxicity in mammalian models.
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Environmental Monitoring: Develop sensitive assays to detect the compound in air, water, and biota.
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Green Chemistry: Design phosphate-free flame retardants with reduced bioaccumulation potential.
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